(S)-blebbistatin

Description

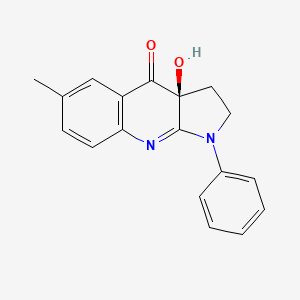

Structure

3D Structure

Properties

IUPAC Name |

(3aS)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAXPYOBKSJSEX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415329 | |

| Record name | (S)-(-)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856925-71-8 | |

| Record name | Blebbistatin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856925718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 856925-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLEBBISTATIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WII7624I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Blebbistatin's Mechanism of Action on Myosin II: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the mechanism by which (S)-blebbistatin, a selective small-molecule inhibitor, modulates the function of myosin II. It is intended for researchers, scientists, and drug development professionals engaged in the study of cytoskeletal dynamics, cell motility, and the development of therapeutic agents targeting myosin motors.

Introduction: Myosin II, the Molecular Engine of Contraction and Motility

Myosin II is a crucial ATP-dependent molecular motor protein responsible for generating force and motion in eukaryotic cells through its interaction with actin filaments.[1] This function is fundamental to a wide array of physiological processes, including muscle contraction, cell division (cytokinesis), cell migration, and the maintenance of cell shape and cortical tension. The myosin II motor domain, or head, undergoes a cyclical interaction with actin, coupled to the hydrolysis of ATP. This process, known as the myosin ATPase cycle, involves a series of conformational changes that ultimately lead to the generation of force and movement. Understanding the intricacies of this cycle is paramount for elucidating the molecular basis of cellular mechanics and for the rational design of therapeutic interventions that target myosin II dysfunction.

This compound: A Specific and Potent Inhibitor of Myosin II

This compound is the active enantiomer of a chiral 1-phenyl-2-pyrrolidinone derivative that has emerged as an invaluable tool for the specific inhibition of myosin II.[2] Its high selectivity for myosin II isoforms over other myosin classes, such as myosin I and V, has made it a cornerstone in dissecting the cellular roles of myosin II.[3][4] However, it is important to note that the potency of blebbistatin can vary between different myosin II isoforms.[4][5]

This guide will delve into the precise molecular mechanism by which this compound exerts its inhibitory effect on myosin II, exploring its binding site, its influence on the kinetics of the ATPase cycle, and the conformational state it stabilizes. We will also provide detailed protocols for key in vitro assays used to characterize the interaction between this compound and myosin II.

The Core Mechanism: Trapping the Myosin-ADP-Pi Intermediate

The inhibitory action of this compound is not based on competitive inhibition at the ATP-binding site.[6][7][8] Instead, it allosterically inhibits the myosin II ATPase cycle by preferentially binding to and stabilizing a specific intermediate state: the myosin-ADP-Pi complex.[6][7][8] This stabilization effectively traps the myosin head in a conformation that has a low affinity for actin, thereby preventing the force-producing power stroke.[8]

The Binding Pocket: A Hydrophobic Cleft at the Apex of the 50 kDa Domain

X-ray crystallographic studies have revealed the precise binding site of blebbistatin on the myosin II motor domain. It binds within a hydrophobic pocket located at the apex of the 50 kDa cleft, a region that undergoes significant conformational changes during the ATPase cycle.[9] This binding site is distinct from the nucleotide-binding pocket, which is consistent with its non-competitive mode of inhibition. The specificity of blebbistatin for myosin II isoforms is attributed to subtle variations in the amino acid residues that line this hydrophobic pocket.

Impact on the Myosin II ATPase Cycle: Inhibition of Phosphate Release

The binding of this compound to the myosin-ADP-Pi complex has a profound effect on the kinetics of the ATPase cycle. Specifically, it dramatically slows down the rate of inorganic phosphate (Pi) release, which is the key step that triggers the power stroke and the transition to a strong actin-binding state.[6][7][8][10] By inhibiting Pi release, blebbistatin effectively stalls the cycle at a pre-power stroke state, preventing the myosin head from generating force.

The following diagram illustrates the myosin II ATPase cycle and the point of inhibition by this compound:

Caption: Myosin II ATPase cycle and the inhibitory point of this compound.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the myosin II ATPase activity by 50%. The IC50 values can vary depending on the specific myosin II isoform and the experimental conditions.

| Myosin II Isoform | IC50 (µM) | Reference |

| Non-muscle Myosin IIA | 0.5 - 5 | [4][5] |

| Non-muscle Myosin IIB | 0.5 - 5 | [4][5] |

| Striated Muscle Myosins | 0.5 - 5 | [4] |

| Smooth Muscle Myosin | ~80 | [5][6] |

The following table summarizes the effect of this compound on key kinetic parameters of the myosin II ATPase cycle, as determined by stopped-flow kinetic analysis.

| Kinetic Parameter | Without Blebbistatin | With Blebbistatin | Reference |

| Vmax (s-1) | 26 | 0.45 | [7] |

| KATPase (µM actin) | 24 | 11 | [7] |

| Pi release rate (s-1) | ~40 | Significantly reduced | [7] |

Experimental Protocols for Characterizing this compound's Mechanism of Action

A thorough understanding of the mechanism of action of this compound relies on a combination of biochemical and biophysical assays. Here, we provide detailed, step-by-step methodologies for key experiments.

Purification of Non-muscle Myosin II

High-quality, purified myosin II is a prerequisite for reliable in vitro studies. The following protocol is a general guideline for the purification of non-muscle myosin II from cell culture.

Workflow for Myosin II Purification:

Caption: General workflow for the purification of non-muscle myosin II.

Step-by-Step Protocol:

-

Cell Culture and Lysis: Culture a sufficient quantity of cells (e.g., human platelets, HeLa cells) expressing the desired non-muscle myosin II isoform. Harvest the cells and lyse them in a buffer containing a high concentration of salt (e.g., 0.6 M KCl) to depolymerize the actin and myosin filaments.[11]

-

Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. The supernatant, containing soluble myosin, is collected.

-

Actomyosin Precipitation: Lower the ionic strength of the supernatant by dialysis or dilution to induce the formation of actomyosin filaments.[11]

-

ATP-induced Dissociation: Resuspend the actomyosin pellet in a low-salt buffer containing ATP and MgCl2. ATP binding to myosin will cause its dissociation from actin.[11]

-

Separation of Myosin from Actin: Perform ultracentrifugation to pellet the F-actin, leaving the myosin in the supernatant.

-

Gel Filtration Chromatography: As a final purification step, subject the myosin-containing supernatant to gel filtration chromatography to separate myosin from any remaining contaminants and to exchange the buffer.[11]

-

Purity Assessment and Quantification: Analyze the purity of the myosin preparation by SDS-PAGE and determine the protein concentration using a standard method such as the Bradford assay.

NADH-Coupled ATPase Assay

This continuous, spectrophotometric assay is used to measure the steady-state ATPase activity of myosin II and to determine the IC50 of inhibitors like this compound. The assay couples the production of ADP by myosin to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle of the NADH-Coupled ATPase Assay:

Caption: Enzymatic reactions in the NADH-coupled ATPase assay.

Step-by-Step Protocol:

-

Prepare the Reaction Mixture: Prepare a reaction buffer containing HEPES or MOPS buffer, MgCl2, KCl, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).[12][13][14][15][16]

-

Prepare Myosin and Inhibitor: Dilute the purified myosin II to the desired concentration in the reaction buffer. Prepare a stock solution of this compound in DMSO and make serial dilutions.

-

Set up the Assay Plate: In a 96- or 384-well microplate, add the reaction mixture, followed by the myosin II. Add the different concentrations of this compound or DMSO (as a control) to the appropriate wells.

-

Initiate the Reaction: Start the reaction by adding a solution of ATP to all wells.

-

Monitor Absorbance: Immediately place the microplate in a spectrophotometer pre-set to 340 nm and record the absorbance at regular intervals for a specified period.

-

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The ATPase activity is directly proportional to this rate. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin II by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin. It is a powerful tool for assessing the effect of inhibitors on the speed and processivity of myosin-driven movement.

Step-by-Step Protocol:

-

Prepare the Flow Cell: Construct a flow cell by sandwiching a coverslip coated with nitrocellulose over a microscope slide.

-

Coat the Surface with Myosin: Introduce a solution of purified myosin II into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.

-

Block the Surface: Wash the flow cell with a blocking solution (e.g., bovine serum albumin) to prevent non-specific binding of actin filaments.

-

Introduce Labeled Actin: Introduce a solution of fluorescently labeled (e.g., with rhodamine-phalloidin) actin filaments into the flow cell.

-

Initiate Motility: To initiate movement, perfuse the flow cell with a motility buffer containing ATP and an oxygen-scavenging system to reduce photobleaching.[17]

-

Image Acquisition: Observe the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera. Record time-lapse image sequences.

-

Data Analysis: Track the movement of individual actin filaments using appropriate software to determine their velocity. Compare the velocities in the presence and absence of this compound.

Stopped-Flow Kinetic Analysis

Stopped-flow spectroscopy is a rapid-mixing technique that allows for the measurement of pre-steady-state kinetics of enzymatic reactions on the millisecond timescale.[18][19][20][21][22] It is instrumental in dissecting the individual steps of the myosin ATPase cycle and pinpointing the exact step affected by an inhibitor.

Step-by-Step Protocol:

-

Prepare Reagents: Prepare solutions of purified myosin II, ATP (or a fluorescent ATP analog like mantATP), and this compound in the appropriate buffer.

-

Load the Syringes: Load one syringe of the stopped-flow instrument with the myosin II solution and the other with the ATP solution (with or without the inhibitor).

-

Rapid Mixing and Data Acquisition: The instrument rapidly mixes the contents of the two syringes, and the reaction is monitored in real-time by measuring changes in a spectroscopic signal, such as the intrinsic tryptophan fluorescence of myosin or the fluorescence of a labeled nucleotide.

-

Analyze Specific Steps:

-

ATP Binding: Mix myosin with mantATP and monitor the increase in mant fluorescence.

-

Phosphate Release: This is often measured indirectly by observing the conformational changes that follow Pi release. For example, changes in tryptophan fluorescence can be used to monitor this step.

-

ADP Release: Mix an acto-myosin-ADP complex with excess ATP and monitor the dissociation of ADP.

-

-

Data Fitting: Fit the kinetic traces to appropriate exponential equations to extract the rate constants for the individual steps of the ATPase cycle. Compare the rate constants in the presence and absence of this compound to identify the inhibited step.

Conclusion

This compound is a powerful and specific inhibitor of myosin II that has been instrumental in advancing our understanding of the role of this molecular motor in a multitude of cellular processes. Its mechanism of action is well-characterized: it binds to a hydrophobic pocket on the myosin head, stabilizing the myosin-ADP-Pi complex and thereby inhibiting the release of inorganic phosphate. This effectively traps the myosin in a low actin-affinity state, preventing force generation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate details of myosin II function and to screen for and characterize novel myosin inhibitors with therapeutic potential.

References

-

Allingham, J. S., Smith, R., & Rayment, I. (2005). The structural basis of blebbistatin inhibition and specificity for myosin II. Nature structural & molecular biology, 12(4), 378–379. [Link]

-

Blebbistatin. (2023). In Wikipedia. [Link]

-

De Vos, W. H., Beghuin, E., & Ameloot, M. (2018). The Medicinal Chemistry and Use of Myosin II Inhibitor this compound and Its Derivatives. Journal of medicinal chemistry, 61(21), 9417–9431. [Link]

-

Limouze, J., Straight, A. F., Mitchison, T. J., & Sellers, J. R. (2004). Specificity of blebbistatin, an inhibitor of myosin II. Journal of muscle research and cell motility, 25(4), 337–341. [Link]

-

Kovács, M., Tóth, J., Hetényi, C., Málnási-Csizmadia, A., & Sellers, J. R. (2004). Mechanism of blebbistatin inhibition of myosin II. The Journal of biological chemistry, 279(34), 35557–35563. [Link]

-

Radnai, L., Stremel, R. F., Sellers, J. R., Rumbaugh, G., & Miller, C. A. (2019). A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors. Journal of visualized experiments : JoVE, (150), 10.3791/60017. [Link]

-

Månsson, A., Bengtsson, E., Båth, C., & Tågerud, S. (2018). Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin. Biophysical journal, 115(2), 386–397. [Link]

-

Radnai, L., Stremel, R. F., Sellers, J. R., Rumbaugh, G., & Miller, C. A. (2019). A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors. PloS one, 14(8), e0221104. [Link]

-

Kao, K., & Geeves, M. A. (2024). Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics. Methods in molecular biology (Clifton, N.J.), 2735, 191–211. [Link]

-

Shu, S., Liu, X., & Korn, E. D. (2005). Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium. Proceedings of the National Academy of Sciences of the United States of America, 102(5), 1472–1477. [Link]

-

Billington, N., Wang, A., Mao, J., Adelstein, R. S., & Sellers, J. R. (2013). Characterization of three full-length human nonmuscle myosin II paralogs. The Journal of biological chemistry, 288(47), 33398–33410. [Link]

-

JoVE. (2023). NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors | Protocol Preview. YouTube. [Link]

-

El-Mesky, D., Månsson, A., & Rassier, D. E. (2025). Investigating the inhibitory effects of blebbistatin on actomyosin interactions in myofibrils and isolated myofilaments. bioRxiv. [Link]

-

Bio-protocol. ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader. [Link]

-

Pollard, T. D. (1982). Purification of nonmuscle myosins. Methods in enzymology, 85, 331–356. [Link]

-

Geeves, M. A. (2024). Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics. ResearchGate. [Link]

-

Pollard, T. D. (1982). Purification of nonmuscle myosins. PubMed. [Link]

-

De La Cruz, E. M., & Ostap, E. M. (2009). Kinetic and equilibrium analysis of the myosin ATPase. Methods in enzymology, 455, 157–192. [Link]

-

Kovács, M., Tóth, J., Hetényi, C., Málnási-Csizmadia, A., & Sellers, J. R. (2004). Mechanism of blebbistatin inhibition of myosin II. PubMed. [Link]

-

Wang, H. H., Tanaka, H., Qin, X., Zhao, T., Ye, L. H., Okagaki, T., Katayama, T., Nakamura, A., Ishikawa, R., Thatcher, S. E., Wright, G. L., & Kohama, K. (2008). Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction. American journal of physiology. Heart and circulatory physiology, 294(5), H2060–H2068. [Link]

-

Kovács, M., Tóth, J., Hetényi, C., Málnási-Csizmadia, A., & Sellers, J. R. (2004). Mechanism of Blebbistatin Inhibition of Myosin II. The Journal of Biological Chemistry, 279(34), 35557-35563. [Link]

-

De La Cruz, E. M., & Ostap, E. M. (2009). Chapter 6 - Kinetic and Equilibrium Analysis of the Myosin ATPase. Perelman School of Medicine at the University of Pennsylvania. [Link]

-

TgK Scientific. Stopped-Flow Solutions. [Link]

-

LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]

-

Taylor & Francis. (n.d.). Stopped-flow – Knowledge and References. [Link]

-

Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. [Link]

-

Dulyaninova, N. G., House, R. P., Betapudi, V., & Bresnick, A. R. (2007). Myosin-IIA heavy-chain phosphorylation regulates the motility of MDA-MB-231 carcinoma cells. Molecular biology of the cell, 18(8), 3144–3155. [Link]

-

Houdusse, A., Szent-Györgyi, A. G., & Cohen, C. (2000). Purification, crystallization and preliminary X-ray crystallographic analysis of squid heavy meromyosin. Acta crystallographica. Section D, Biological crystallography, 56(Pt 2), 210–213. [Link]

-

Wierenga, R. K. (2017). Protein Structure Validation and Analysis with X-Ray Crystallography. In Protein Engineering (pp. 17-40). Springer, New York, NY. [Link]

-

Nitanai, Y., Wakabayashi, K., & Sugi, H. (2006). Effects of myosin inhibitors on the X-ray diffraction patterns of relaxed and calcium-activated rabbit skeletal muscle fibers. Biophysical journal, 91(12), 4593–4603. [Link]

-

Sugi, H., Chaen, S., Kobayashi, T., Abe, T., Kimura, K., & Kake, T. (2007). X-ray diffraction analysis of the effects of myosin regulatory light chain phosphorylation and butanedione monoxime on skinned skeletal muscle fibers. American journal of physiology. Cell physiology, 292(5), C1810–C1819. [Link]

-

Rohde, J. A., Thomas, D. D., & Månsson, A. (2023). Virus-free transfection, transient expression, and purification of human cardiac myosin in mammalian muscle cells for biochemical and biophysical assays. Scientific reports, 13(1), 4057. [Link]

Sources

- 1. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry and Use of Myosin II Inhibitor ( S)-Blebbistatin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blebbistatin - Wikipedia [en.wikipedia.org]

- 4. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mk-lab.org [mk-lab.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]

- 13. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. lab.rockefeller.edu [lab.rockefeller.edu]

- 16. med.upenn.edu [med.upenn.edu]

- 17. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

Blebbistatin: A Deep Dive into its Discovery, Synthesis, and Application as a Myosin II Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Blebbistatin is a highly selective, cell-permeable small molecule inhibitor of non-muscle myosin II (NMII) ATPase activity. Since its discovery, it has become an indispensable tool in cell biology for dissecting the myriad roles of actomyosin contractility in processes such as cytokinesis, cell migration, and tissue morphogenesis. This guide provides an in-depth exploration of blebbistatin, from its initial discovery and isolation to its intricate chemical synthesis and its multifaceted applications in scientific research. We will delve into the mechanistic underpinnings of its inhibitory action and discuss both its utility and limitations as a research tool, offering insights for its effective application in the laboratory.

Part 1: The Discovery of a Potent Myosin II Inhibitor

Blebbistatin was identified through a high-throughput screen designed to find small molecule inhibitors of nonmuscle myosin IIA.[1][2] This screen utilized a purified protein complex of human nonmuscle myosin IIA and a fluorescence-based assay to measure its ATPase activity. From a library of thousands of compounds, blebbistatin emerged as a potent and specific inhibitor.

The compound was originally isolated from a culture of Aspergillus terreus, a fungus known for producing a diverse array of secondary metabolites. The name "blebbistatin" is derived from its dramatic effect on cultured cells, causing them to cease blebbing, a dynamic protrusion of the cell membrane often associated with apoptosis and cell movement.[3] This initial observation hinted at its powerful influence on the cell's contractile machinery.

Further characterization revealed that blebbistatin's inhibitory activity is highly specific to myosin II isoforms. It potently inhibits vertebrate nonmuscle myosin IIA and IIB, as well as several striated muscle myosins, with IC50 values in the low micromolar range.[2] Conversely, it shows significantly weaker inhibition of smooth muscle myosin and has little to no effect on other myosin classes, such as myosins I, V, and X.[2][4] This selectivity is a key attribute that has made blebbistatin a valuable tool for distinguishing the functions of different myosin isoforms within the cell.

Part 2: The Chemical Synthesis of Blebbistatin

The total synthesis of blebbistatin has been a subject of significant interest in the field of organic chemistry, aiming to provide a reliable and scalable source of this important research tool and to enable the creation of analogs with improved properties. The key challenge in the synthesis is the stereoselective construction of the chiral tertiary alcohol at the C3a position.

Optimized Enantioselective Synthetic Route

An established and effective synthetic route to (-)-blebbistatin, the active enantiomer, utilizes an asymmetric hydroxylation of a quinolone precursor.[5] This approach provides good yield and high enantiomeric excess.

Caption: Synthetic workflow for (-)-blebbistatin.

Experimental Protocol: Synthesis of (-)-Blebbistatin

The following protocol is a generalized procedure based on established synthetic routes.[5] Researchers should consult the primary literature for detailed reaction conditions and characterization data.

Step 1: Amidine Formation

-

To a solution of 1-phenyl-2-pyrrolidinone in dry dichloromethane (DCM), add phosphorus oxychloride (POCl₃) dropwise at room temperature and stir for 3 hours.

-

Add a solution of the appropriate methyl anthranilate in dry DCM to the reaction mixture.

-

Reflux the mixture for 16-72 hours, then cool to room temperature and concentrate in vacuo.

-

The crude product is purified by acid-base extraction and subsequent recrystallization or chromatography to yield the amidine intermediate.

Step 2: Quinolone Cyclization

-

Dissolve the amidine intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF dropwise.

-

Allow the reaction to warm to 0 °C over 3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous phase with DCM, and the combined organic layers are dried and concentrated.

-

The crude quinolone is purified by column chromatography.

Step 3: Asymmetric Hydroxylation

-

Dissolve the quinolone precursor in dry THF and cool to -78 °C.

-

Add LiHMDS solution in THF dropwise and stir for 30 minutes.

-

Add a solution of a chiral oxaziridine (e.g., (-)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine) in dry THF via cannula.

-

Stir the reaction at -10 °C for 16 hours.

-

Quench the reaction with saturated aqueous ammonium iodide and diethyl ether, and allow it to warm to room temperature.

-

The product is extracted, and the combined organic layers are dried, concentrated, and purified by chromatography to yield (-)-blebbistatin.

Part 3: Mechanism of Action

Blebbistatin exerts its inhibitory effect by binding to a specific allosteric pocket on the myosin II motor domain. This binding site is located at the apex of the 50 kDa cleft, distinct from the ATP and actin-binding sites.[6]

The mechanism of inhibition is non-competitive with respect to ATP.[7][8] Blebbistatin preferentially binds to the myosin-ADP-Pi complex, which is an intermediate state in the myosin ATPase cycle.[7][9] This binding event traps the myosin head in a conformation with low affinity for actin, effectively preventing the power stroke and subsequent release of inorganic phosphate (Pi).[7][9] By stabilizing this pre-power stroke state, blebbistatin uncouples ATP hydrolysis from force production.

Caption: Blebbistatin's inhibition of the myosin ATPase cycle.

Part 4: Applications in Research and Drug Development

The high selectivity of blebbistatin for myosin II has made it an invaluable tool for probing the diverse functions of this motor protein in cellular processes.

Cell Biology Research

-

Cytokinesis: Blebbistatin treatment rapidly and reversibly inhibits the contraction of the cytokinetic ring, leading to the formation of binucleated cells. This has been instrumental in demonstrating the essential role of myosin II in the final stages of cell division.

-

Cell Migration: The role of myosin II in cell migration is complex and context-dependent. Blebbistatin has been used to show that while myosin II-driven contractility is crucial for the retraction of the cell's trailing edge, its inhibition can sometimes enhance migration in certain cell types or environments by promoting the formation of more persistent protrusions.[10]

-

Cardiac and Muscle Physiology: In cardiac myocytes, blebbistatin is used to uncouple excitation from contraction, allowing for the study of electrical properties without the interference of cellular movement. It has also been shown to improve the viability of cultured adult cardiac myocytes.

Drug Development

While blebbistatin itself has limitations for therapeutic use due to issues like cytotoxicity, phototoxicity, and poor water solubility, it serves as a crucial lead compound for the development of novel myosin II inhibitors. The blebbistatin scaffold is a starting point for medicinal chemists to design new analogs with improved pharmacological properties. These efforts aim to develop drugs that can target myosin II in diseases where its activity is dysregulated, such as cancer, fibrosis, and glaucoma.

Limitations and Development of Derivatives

Despite its widespread use, blebbistatin has several drawbacks:

-

Phototoxicity: Exposure to blue light can cause blebbistatin to become cytotoxic.[1]

-

Fluorescence: Blebbistatin is fluorescent, which can interfere with imaging experiments.[3]

-

Poor Solubility: Its low water solubility can make it difficult to work with in aqueous solutions.

To address these limitations, several derivatives have been synthesized. For example, para-nitroblebbistatin and para-aminoblebbistatin are photostable and non-fluorescent alternatives.[3] Other modifications to the blebbistatin scaffold have been explored to enhance potency and isoform selectivity.

Table 1: Properties of Blebbistatin and its Derivatives

| Compound | Key Features | Advantages | Disadvantages |

| (±)-Blebbistatin | Racemic mixture | Commercially available | Lower potency than (-)-enantiomer |

| (-)-Blebbistatin | Active enantiomer | High potency and selectivity for myosin II | Phototoxic, fluorescent, poor water solubility |

| (+)-Blebbistatin | Inactive enantiomer | Useful as a negative control | No inhibitory activity |

| para-Nitroblebbistatin | Photostable derivative | Not phototoxic, non-fluorescent | Lower potency than (-)-blebbistatin |

| para-Aminoblebbistatin | Water-soluble derivative | Improved water solubility, not phototoxic | Potency can be lower than (-)-blebbistatin |

Experimental Protocol: Inhibition of Cell Migration using a Wound Healing Assay

This protocol provides a general method for assessing the effect of blebbistatin on cell migration.

-

Cell Seeding: Plate cells (e.g., hepatic stellate cells) in a multi-well plate and grow to confluence.

-

Wound Creation: Create a "wound" or scratch in the confluent monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing the desired concentration of blebbistatin (typically 10-50 µM) or a vehicle control (e.g., DMSO).

-

Imaging: Acquire images of the wound at time zero and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration into the denuded area. A delay or acceleration in wound closure in the blebbistatin-treated wells compared to the control indicates an effect on cell migration.

Conclusion

Blebbistatin has revolutionized the study of myosin II, providing researchers with a powerful tool to dissect its function with a high degree of specificity. From its serendipitous discovery to the elegant chemical syntheses that have made it widely available, the story of blebbistatin is a testament to the synergy between biology and chemistry. While its inherent limitations have been a challenge, they have also spurred the development of a new generation of myosin II inhibitors with improved properties. As our understanding of the diverse roles of myosin II in health and disease continues to grow, blebbistatin and its derivatives will undoubtedly remain at the forefront of research and drug discovery efforts.

References

-

Lucas-Lopez, C., et al. (2008). The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design. Organic & Biomolecular Chemistry, 6(12), 2112-2120. [Link]

-

Kovács, M., et al. (2004). Mechanism of blebbistatin inhibition of myosin II. The Journal of biological chemistry, 279(34), 35557–35563. [Link]

-

Kovács, M., et al. (2004). Mechanism of blebbistatin inhibition of myosin II. The Journal of biological chemistry, 279(34), 35557–35563. [Link]

-

Kovács, M., et al. (2004). Mechanism of Blebbistatin Inhibition of Myosin II. Journal of Biological Chemistry, 279(34), 35557-35563. [Link]

-

Wikipedia. Blebbistatin. [Link]

-

Rauscher, A. Á., et al. (2018). Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential. Trends in biochemical sciences, 43(9), 700–713. [Link]

-

Verhasselt, S., et al. (2018). Synthesis of C-ring-modified blebbistatin derivatives and evaluation of their myosin II ATPase inhibitory potency. Bioorganic & medicinal chemistry letters, 28(13), 2261–2264. [Link]

-

Verhasselt, S., et al. (2018). Synthesis of C-ring-modified blebbistatin derivatives and evaluation of their myosin II ATPase inhibitory potency. Bioorganic & Medicinal Chemistry Letters, 28(13), 2261-2264. [Link]

-

Van den Eynde, C., et al. (2010). Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells. British journal of pharmacology, 159(1), 101–115. [Link]

-

Kolega, J. (2005). Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light. Biochemistry, 44(2), 584–588. [Link]

-

Limouze, J., et al. (2004). Specificity of blebbistatin, an inhibitor of myosin II. The Journal of biological chemistry, 279(34), 35557–35563. [Link]

-

Rauscher, A. Á., et al. (2018). Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential. Trends in biochemical sciences, 43(9), 700–713. [Link]

-

Woody, S. T., et al. (2010). The Myosin Inhibitor Blebbistatin Stabilizes the Super-Relaxed State in Skeletal Muscle. Biophysical journal, 99(8), 2633–2641. [Link]

-

Van den Eynde, C., et al. (2010). Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells. British Journal of Pharmacology, 159(1), 101-115. [Link]

-

Folding@home. (2023). Unraveling the Mystery of Drug Specificity: The Case of Blebbistatin. [Link]

-

Kabaeva, Z., et al. (2008). Blebbistatin extends culture life of adult mouse cardiac myocytes and allows efficient and stable transgene expression. American journal of physiology. Heart and circulatory physiology, 294(4), H1667–H1674. [Link]

-

Shiels, H. A., et al. (2022). The effective use of blebbistatin to study the action potential of cardiac pacemaker cells of zebrafish (Danio rerio) during incremental warming. Journal of experimental biology, 225(2), jeb243452. [Link]

-

Li, X., et al. (2022). The myosin II inhibitor, blebbistatin, ameliorates pulmonary endothelial barrier dysfunction in acute lung injury induced by LPS via NMMHC IIA/Wnt5a/β-catenin pathway. Cellular and molecular biology letters, 27(1), 5. [Link]

-

Roman, B. J., & Verhasselt, S. (2021). The Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives. Molecules (Basel, Switzerland), 26(11), 3165. [Link]

-

Rao, P. V., et al. (2009). Blebbistatin, a Novel Inhibitor of Myosin II ATPase Activity, Increases Aqueous Humor Outflow Facility in Perfused Enucleated Porcine Eyes. Investigative ophthalmology & visual science, 50(2), 795–804. [Link]

-

Allingham, J. S., et al. (2005). The structural basis of blebbistatin inhibition and specificity for myosin II. Nature structural & molecular biology, 12(4), 378–379. [Link]

-

Burgess, S. A., et al. (2007). Blebbistatin Stabilizes the Helical Order of Myosin Filaments by Promoting the Switch 2 Closed State. Biophysical journal, 93(11), 3963–3970. [Link]

-

Allingham, J. S., et al. (2005). The structural basis of blebbistatin inhibition and specificity for myosin II. Nature structural & molecular biology, 12(4), 378–379. [Link]

-

Shu, S., et al. (2005). Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium. Proceedings of the National Academy of Sciences of the United States of America, 102(4), 1472–1477. [Link]

Sources

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of C-ring-modified blebbistatin derivatives and evaluation of their myosin II ATPase inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Inhibition of Myosin II by Blebbistatin

Abstract

Blebbistatin is a highly specific, cell-permeable, and reversible inhibitor of the class II myosin family of motor proteins. Its discovery has provided an invaluable molecular tool for dissecting the myriad cellular processes driven by actomyosin contractility, including cytokinesis, cell migration, and muscle contraction. A critical feature of blebbistatin is its stereoisomerism; it exists as a racemic mixture of two enantiomers with profoundly different biological activities. This guide provides an in-depth technical examination of the active enantiomer of blebbistatin, detailing its mechanism of action, the structural basis for its stereospecificity, and practical guidance for its application in research. We will elucidate why (-)-blebbistatin is a potent inhibitor while (+)-blebbistatin is largely inactive, a crucial consideration for rigorous experimental design.

The Enantiomers of Blebbistatin: A Tale of Two Mirror Images

Blebbistatin possesses a chiral center at the C3a position of its pyrrolo-quinolinone core, giving rise to two non-superimposable mirror-image forms, or enantiomers: (S)-(-)-blebbistatin and (R)-(+)-blebbistatin. Through extensive biochemical and cellular analysis, the inhibitory activity has been exclusively attributed to one of these forms.

-

The Active Enantiomer: (-)-Blebbistatin. Also known as the (S)-enantiomer, this is the biologically active form that potently inhibits the ATPase activity of myosin II.[1][2]

-

The Inactive Enantiomer: (+)-Blebbistatin. The (R)-enantiomer is effectively inactive, inhibiting myosin II ATPase by a maximum of only 10% even at high concentrations.[3] It serves as an essential negative control in experiments to distinguish the specific effects of myosin II inhibition from potential off-target or cytotoxic effects of the chemical scaffold.[3][4]

The existence of a potent active enantiomer and a near-inactive counterpart makes the blebbistatin system a paradigm for rigorous pharmacological studies, enabling researchers to control for non-myosin-related phenomena.

Mechanism of Action: Trapping Myosin in a Low-Affinity State

(-)-Blebbistatin functions as a non-competitive inhibitor of myosin II.[5] It does not bind to the ATP active site nor does it prevent actin from binding to myosin. Instead, its mechanism is more subtle, targeting a specific intermediate state within the myosin ATPase chemomechanical cycle.

The inhibitor preferentially binds to the myosin-ADP-Pi complex , a state that exists after ATP hydrolysis but before the release of inorganic phosphate (Pi) and the force-generating power stroke.[6][7][8] By binding to this complex, (-)-blebbistatin stabilizes it, effectively trapping the myosin head in a conformation that has a very low affinity for actin.[9] This action prevents the transition to a strongly bound, force-producing state and slows the rate of phosphate release, thereby arresting the ATPase cycle and inhibiting contraction.[7]

This mechanism makes blebbistatin a powerful tool for relaxing actomyosin filaments and has been instrumental in structural studies for its ability to stabilize the helical, relaxed state of myosin thick filaments.[3][5]

Figure 1: Myosin II ATPase cycle showing (-)-blebbistatin trapping the Myosin-ADP-Pi intermediate.

The Structural Basis for Enantiomeric Specificity

The profound difference in activity between the (-) and (+) enantiomers is not due to large-scale conformational changes but rather to precise, stereospecific interactions within a cryptic allosteric binding pocket on the myosin motor domain. The co-crystal structure of (-)-blebbistatin bound to the Dictyostelium discoideum myosin II motor domain provides a definitive explanation.[1][3]

(-)-Blebbistatin binds within a hydrophobic cleft at the apex of the 50 kDa domain, near the "phosphate tube" but distinct from the nucleotide-binding site.[1][10] The specificity of the active (S)-enantiomer is conferred by a critical hydrogen bonding network. The hydroxyl group at the C3a chiral center of (S)-(-)-blebbistatin is perfectly positioned to form a hydrogen bond with the main chain carbonyl oxygen of a leucine residue (Leu262 in Dictyostelium myosin II) and the main chain amide hydrogen of a glycine residue (Gly240).[3]

This specific three-point interaction stabilizes the binding of the inhibitor in the pocket. In contrast, the (R)-(+)-blebbistatin enantiomer presents its hydroxyl group in a different spatial orientation. This inverted stereochemistry prevents the formation of the same stabilizing hydrogen bond network, leading to a much weaker and non-productive interaction with the myosin motor domain. Therefore, while the inactive enantiomer may transiently associate with the pocket, it fails to bind with the affinity and orientation required to lock the myosin-ADP-Pi complex, rendering it biologically inert.

Figure 2: Logical diagram illustrating the stereospecific binding that differentiates the enantiomers.

Quantitative Analysis: Isoform Specificity

While blebbistatin is specific to the myosin II family, the potency of (-)-blebbistatin varies between different isoforms. It is a potent inhibitor of non-muscle myosin IIA and IIB, as well as cardiac and skeletal muscle myosins.[11] Interestingly, it is a much weaker inhibitor of smooth muscle myosin II.[4][11] This differential sensitivity is thought to arise from subtle sequence variations in and around the binding pocket that influence the pocket's dynamics and probability of opening.[4]

| Myosin II Isoform | (-)-Blebbistatin IC₅₀ (µM) | (+)-Blebbistatin Activity |

| Non-muscle Myosin IIA | ~3.58 | Inactive[3] |

| Non-muscle Myosin IIB | ~0.5 - 2.30 | Inactive[3] |

| Skeletal Muscle Myosin | ~0.5 - 2.0 | Inactive[3] |

| Cardiac Muscle Myosin | ~1.12 | Inactive[3] |

| Smooth Muscle Myosin | ~6.5 - 80 | Inactive[3] |

| Table 1: Comparative IC₅₀ values of (-)-blebbistatin for various myosin II isoforms. Data compiled from multiple sources.[3][11][12][13] |

Experimental Protocol: Cell Migration (Wound Healing) Assay

This protocol provides a validated methodology for assessing the impact of (-)-blebbistatin on collective cell migration using a scratch/wound healing assay. The inclusion of (+)-blebbistatin as a negative control is critical for data integrity.

Materials

-

Cells: Adherent cell line of interest (e.g., fibroblasts, epithelial cells).

-

Culture Medium: Appropriate complete medium for the cell line.

-

Reagents:

-

(-)-Blebbistatin (Active enantiomer)

-

(+)-Blebbistatin (Inactive control enantiomer)

-

Vehicle (e.g., DMSO, sterile)

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Consumables: 12- or 24-well tissue culture plates, sterile P200 pipette tips.

-

Equipment: Inverted microscope with camera, cell culture incubator.

Step-by-Step Methodology

-

Cell Seeding: Seed cells into wells at a density that will form a 95-100% confluent monolayer within 24 hours.[11]

-

Monolayer Formation: Incubate cells at 37°C and 5% CO₂ until a confluent monolayer is achieved.

-

Pre-treatment (Optional but Recommended): To ensure the inhibitor has engaged its target, pre-incubate the cells for 1-2 hours with the final concentrations of blebbistatin or controls before making the wound.[14]

-

Creating the Wound:

-

Using a sterile P200 pipette tip, make a single, straight scratch down the center of each well. Apply consistent, firm pressure to ensure a clean, cell-free gap.[12]

-

Gently wash each well twice with sterile PBS to remove dislodged cells and debris.

-

-

Treatment Application:

-

Prepare fresh culture medium containing the desired treatments. A typical concentration range for (-)-blebbistatin is 10-50 µM .[2][14]

-

Group 1 (Vehicle Control): Medium + Vehicle (e.g., 0.1% DMSO).

-

Group 2 (Inactive Control): Medium + (+)-Blebbistatin (at the same concentration as the active enantiomer).

-

Group 3 (Active Inhibitor): Medium + (-)-Blebbistatin.

-

Add the appropriate treatment medium to each well.

-

-

Imaging and Incubation (Time-Lapse):

-

Immediately place the plate on the microscope stage and acquire the initial (T=0) images for each well.

-

Return the plate to the incubator.

-

Acquire subsequent images of the same wound area at regular intervals (e.g., every 4, 8, or 12 hours) for a total duration of 24-48 hours, or until wound closure is observed in the control group.[2][15]

-

-

Data Analysis:

-

Using image analysis software (e.g., ImageJ), measure the area or width of the cell-free gap at each time point for each condition.

-

Calculate the percentage of wound closure relative to the T=0 image.

-

Compare the migration rate between the vehicle control, inactive (+)-blebbistatin control, and active (-)-blebbistatin treated groups. A significant reduction in wound closure in the (-)-blebbistatin group compared to both controls indicates an effect due to specific myosin II inhibition.

-

Figure 3: Standard experimental workflow for a wound healing assay using blebbistatin.

Critical Considerations and Limitations

While a powerful tool, blebbistatin has limitations that researchers must consider for proper data interpretation.

-

Phototoxicity and Instability: Standard blebbistatin is notoriously unstable when exposed to blue light (e.g., 450-490 nm wavelengths common in fluorescence microscopy).[3][16] This illumination can lead to the generation of reactive oxygen species, causing significant phototoxicity, and also inactivates the compound.[16] For live-cell imaging experiments involving fluorescence, the use of photostable derivatives such as para-nitroblebbistatin or para-aminoblebbistatin is strongly recommended.

-

Solubility: Blebbistatin has poor aqueous solubility (around 10 µM).[3] Stock solutions are typically made in DMSO, but care must be taken as the compound can precipitate in aqueous media over time, especially at higher concentrations.[8] Freshly prepared dilutions should be used.

-

Cytotoxicity: Independent of its myosin-inhibitory and phototoxic effects, long-term incubation with blebbistatin can induce cytotoxicity.[3] This underscores the importance of using the lowest effective concentration and including the (+)-blebbistatin inactive control to parse specific versus non-specific toxic effects.

Conclusion

The stereospecificity of blebbistatin is a textbook example of precise molecular recognition in pharmacology. The active enantiomer, (S)-(-)-blebbistatin , leverages a specific hydrogen bonding network within an allosteric pocket to trap myosin II in an inactive, low-actin-affinity state. Its inactive counterpart, (R)-(+)-blebbistatin , is unable to form these critical interactions, rendering it an ideal negative control. By understanding this structural and mechanistic basis, and by employing rigorous experimental design that accounts for the compound's limitations, researchers can confidently utilize blebbistatin to uncover the fundamental roles of myosin II in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structural basis of blebbistatin inhibition and specificity for myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Computational Insights into a Blebbistatin-Bound Myosin•ADP Complex with Characteristics of an ADP-Release Conformation along the Two-Step Myosin Power Stoke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. med.virginia.edu [med.virginia.edu]

- 11. Myosin II Activity Is Selectively Needed for Migration in Highly Confined Microenvironments in Mature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]

- 13. researchgate.net [researchgate.net]

- 14. Micro-environmental control of cell migration – myosin IIA is required for efficient migration in fibrillar environments through control of cell adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Wound healing assay | Abcam [abcam.com]

(S)-Blebbistatin: A Technical Guide to its Biochemical and Physical Properties for the Research Professional

Abstract

(S)-Blebbistatin has emerged as an indispensable molecular probe in cell biology, offering a means to dissect the multifaceted roles of non-muscle myosin II (NMII). This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. We delve into its specific mechanism of action, stereoselectivity, and isoform specificity, supported by quantitative data. Crucially, this document also addresses the compound's significant limitations, including poor aqueous solubility, phototoxicity, and photoinactivation, offering field-proven insights and protocols to mitigate these challenges. By synthesizing technical data with practical experimental considerations, this guide aims to empower researchers to design robust, self-validating experiments and accurately interpret their findings.

Introduction: The Advent of a Selective Myosin II Inhibitor

The discovery of blebbistatin, a small molecule identified in a screen for inhibitors of non-muscle myosin IIA, marked a significant milestone in cytoskeletal research. This chiral tetrahydropyrroloquinolinone provided a powerful tool for the rapid and reversible inhibition of myosin II, enabling researchers to probe its functions in complex cellular processes like cytokinesis, cell migration, and adhesion.

Subsequent studies quickly established that the biological activity resides almost exclusively in the (S)-(-)-enantiomer, hereafter referred to as this compound. The corresponding (R)-(+)-enantiomer is largely inactive, making it an ideal negative control for experiments to distinguish specific myosin II inhibition from off-target or cytotoxic effects. This compound's utility is rooted in its high selectivity for class II myosins, allowing for the targeted disruption of their motor function without broadly affecting other components of the cellular machinery.

The Molecular Mechanism of Myosin II Inhibition

Understanding the precise mechanism of this compound is critical for interpreting experimental outcomes. Unlike competitive ATPase inhibitors, this compound does not block the nucleotide-binding pocket of myosin. Instead, it binds to a hydrophobic pocket at the apex of the 50-kDa cleft, a region that is crucial for the conformational changes required for force generation.

The inhibitory action targets a specific step in the myosin ATPase cycle. This compound preferentially binds to the myosin-ADP-Pi intermediate complex. This binding event traps the myosin head in a state that has a low affinity for actin and slows the rate of phosphate (Pi) release. By preventing the release of phosphate, this compound effectively blocks the "power stroke"—the force-generating conformational change—and stalls the motor protein in an actin-detached state, leading to muscle relaxation and cessation of contractile activity.

Figure 1: The Myosin II ATPase Cycle and the inhibitory action of this compound.

Biochemical Properties and Isoform Selectivity

This compound exhibits selectivity for class II myosins, though its potency varies between isoforms. It is a potent inhibitor of non-muscle myosin IIA and IIB, as well as cardiac and skeletal muscle myosins. In contrast, it is a poor inhibitor of smooth muscle myosin and shows little to no activity against myosins from other classes, such as I, V, and X.

| Property | Value | Source(s) |

| Chemical Name | (3aS)-(-)-1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |

| Molecular Formula | C₁₈H₁₆N₂O₂ | |

| Molecular Weight | 292.33 g/mol | |

| Appearance | Yellow solid | |

| CAS Number | 856925-71-8 | |

| Purity | ≥98% (typically by HPLC) |

Table 1: Core Physical and Chemical Properties of this compound.

| Myosin Isoform | Typical IC₅₀ Value (μM) | Source(s) |

| Non-muscle Myosin IIA | ~0.5 - 5 | |

| Non-muscle Myosin IIB | ~0.5 - 5 | |

| Non-muscle Myosin IIC | 1.57 | |

| Skeletal Muscle Myosin II | ~1 - 5 | |

| Cardiac Muscle Myosin II | ~1 - 3 | |

| Smooth Muscle Myosin II | ~80 | |

| Myosin I, V, X | No significant inhibition |

Table 2: Inhibitory Potency (IC₅₀) of this compound Across Myosin Isoforms.

Physicochemical Limitations and Experimental Caveats

While a powerful tool, this compound possesses several physicochemical properties that can confound experimental results if not properly managed.

Solubility

This compound has very poor solubility in aqueous solutions (<10 µM). It is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations up to 100 mM. For cellular experiments, it is imperative to prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous culture medium immediately before use. Aqueous solutions should not be stored, as the compound can precipitate.

Phototoxicity and Photoinactivation

This is arguably the most significant limitation of this compound.

-

Photoinactivation: Exposure to blue light (e.g., 450-490 nm) or UV light (365 nm) rapidly degrades the molecule, rendering it pharmacologically inactive. This means its inhibitory effect can be lost during routine fluorescence microscopy.

-

Phototoxicity: The byproducts of this light-induced degradation are toxic to cells, causing dose-dependent cell death. Furthermore, upon illumination, the photoreacted compound can covalently bind to cellular proteins, introducing significant artifacts.

Expert Insight: Due to these photochemical liabilities, it is critical to avoid excitation wavelengths below 500 nm when performing live-cell imaging on this compound-treated samples. If imaging with GFP or other blue-light-excited fluorophores is necessary, researchers should consider using photostable derivatives like para-nitroblebbistatin or para-aminoblebbistatin, which were specifically designed to overcome these issues.

Intrinsic Fluorescence and Cytotoxicity

This compound is a fluorophore, absorbing around 420-430 nm and emitting in the 490-560 nm range, which can interfere with imaging of common reporters like GFP. Additionally, long-term incubation, even in the dark, can result in cytotoxicity that is independent of its myosin-inhibiting activity.

Recommended Experimental Protocols

Adherence to validated protocols is essential for obtaining reproducible and reliable data with this compound.

Protocol: Preparation of Stock Solutions

-

Objective: To prepare a highly concentrated, stable stock solution for subsequent dilution into experimental media.

-

Materials: (S)-(-)-Blebbistatin (solid powder), anhydrous DMSO.

-

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Aseptically add the required volume of anhydrous DMSO to the vial to achieve a high concentration (e.g., 50-100 mM). The molecular weight is 292.34 g/mol . For example, to make a 100 mM stock from 1 mg of solid: 1 mg / 292.34 g/mol = 3.42 µmol. 3.42 µmol / 100 mM = 34.2 µL of DMSO.

-

Vortex thoroughly until the solid is completely dissolved. The solution should be clear and yellow.

-

Aliquot the stock solution into small, single-use volumes in light-protective tubes.

-

Store aliquots at -20°C, protected from light. The DMSO stock is stable for at least two years under these conditions.

-

Expert Insight: Using anhydrous DMSO and preparing single-use aliquots minimizes water contamination and freeze-thaw cycles, both of which can degrade the compound or cause it to precipitate from solution.

Workflow: A Typical Cell-Based Inhibition Assay

This workflow outlines the key steps and controls for an experiment investigating the effect of this compound on cell migration.

Figure 2: A self-validating workflow for a cell-based assay using this compound.

Trustworthiness through Self-Validation:

-

Vehicle Control (DMSO): This control accounts for any effects of the solvent on the cells.

-

Inactive Enantiomer Control ((R)-Blebbistatin): This is the most critical control. An effect observed with this compound but not with (R)-blebbistatin

An In-depth Technical Guide to the (S)-blebbistatin Binding Site on the Myosin Head

This guide provides a comprehensive technical overview of the binding interaction between (S)-blebbistatin and the myosin motor domain. It is intended for researchers, scientists, and drug development professionals engaged in the study of cytoskeletal dynamics, motor proteins, and the development of novel therapeutics targeting myosin isoforms. We will delve into the structural basis of this interaction, the mechanism of inhibition, and the experimental methodologies used to elucidate these details.

Introduction: Myosin II, the Molecular Motor, and its Selective Inhibitor, Blebbistatin

Myosin II is a crucial molecular motor responsible for a myriad of cellular processes, including muscle contraction, cell division (cytokinesis), and cell migration.[1] It functions by converting the chemical energy derived from ATP hydrolysis into mechanical force along actin filaments.[1] Given its central role, myosin II has emerged as a significant target for therapeutic intervention in various diseases, including cancer, cardiovascular disorders, and fibrotic conditions.

This compound is a highly selective, cell-permeable small molecule inhibitor of non-muscle myosin II ATPase activity.[2] It has become an invaluable tool in cell biology to probe the functions of myosin II.[3][4] Unlike other inhibitors, blebbistatin does not compete with ATP for its binding site, but rather binds to an allosteric pocket, trapping the myosin in a specific, low-affinity state for actin.[2][5][6] Understanding the precise location and nature of the this compound binding site is paramount for leveraging its inhibitory properties for both research and drug design.

The Myosin Head: A Finely Tuned Molecular Machine

The myosin head, or motor domain (also known as subfragment-1 or S1), is a complex structure composed of several key functional regions that work in concert to produce force.[1][7] These include:

-

The Nucleotide-Binding Pocket: This region binds and hydrolyzes ATP, fueling the conformational changes necessary for the power stroke.

-

The Actin-Binding Cleft: This surface interacts with actin filaments, allowing the myosin head to anchor and exert force.

-

The Relay Helix and Converter Domain: These structural elements act as a mechanical transducer, amplifying the small conformational changes at the nucleotide-binding site into a large-scale rotation of the lever arm.[1][7][8][9]

-

The Lever Arm: This elongated domain, stabilized by light chains, swings to produce the power stroke, the fundamental force-generating event.[1][7]

The intricate interplay between these domains is governed by the cyclical binding and hydrolysis of ATP, known as the myosin ATPase cycle.

The this compound Binding Pocket: A Cryptic Allosteric Site

This compound binds to a hydrophobic, allosteric pocket located at the apex of the 50-kDa cleft of the myosin motor domain.[10][11][12][13] This site is distinct from the nucleotide-binding pocket and is situated strategically between the actin-binding interface and the key mechanical elements of the motor.[3][5][6] Structural studies, primarily X-ray crystallography, have been instrumental in revealing the precise architecture of this binding site.[10][11][14]

The formation of the blebbistatin binding pocket is a dynamic event. In the absence of the inhibitor, this pocket is often in a "closed" or cryptic state.[15] The binding of this compound is thought to stabilize an "open" conformation of this pocket.[12][15]

Key Interacting Residues

The specificity of this compound for certain myosin II isoforms is dictated by the amino acid residues that line this allosteric pocket.[11][12][16] While the exact residues can vary slightly between isoforms, a consensus set of interactions has been identified through structural and mutagenesis studies.

| Interacting Residue (Dictyostelium Myosin II) | Interaction Type | Role in Binding |

| Gly240 | Hydrogen Bond (main chain) | Stabilizes the hydroxyl group of the (S)-enantiomer.[17] |

| Leu262 | Hydrogen Bond (main chain) & Hydrophobic | Forms a hydrogen bond with the chiral hydroxyl group and contributes to the hydrophobic pocket.[12][17] |

| Tyr261, Phe466, Glu467, Val630 | Hydrophobic | Enclose the benzyl ring of blebbistatin.[12] |

| Ser456, Ile471 | Hydrophobic | Interact with the tetrahydropyrrolo ring.[12] |

| Tyr634, Gln637, Leu641 | Hydrophobic | Enclose the methylquinolinone component.[12] |

Table 1: Key amino acid residues in the Dictyostelium discoideum myosin II motor domain that interact with this compound. The specific residues may differ in other myosin isoforms but highlight the chemical nature of the binding pocket.

The stereospecificity of the interaction, with the (S)-enantiomer being the active inhibitor, is largely attributed to the hydrogen bonds formed between the chiral hydroxyl group of blebbistatin and the main chain atoms of Gly240 and Leu262.[17]

Mechanism of Inhibition: Trapping a Pre-Power Stroke State

The binding of this compound allosterically inhibits the myosin ATPase cycle by trapping the motor domain in a specific conformation. This mechanism prevents the necessary structural transitions required for force production.

The key steps in the inhibitory mechanism are:

-

Binding to the Myosin-ADP-Pi Complex: Blebbistatin preferentially binds to the myosin head when ADP and inorganic phosphate (Pi) are in the nucleotide-binding pocket.[2][5][6][18] This is the state immediately following ATP hydrolysis.

-

Inhibition of Phosphate Release: The binding of blebbistatin slows down the rate of phosphate release from the active site.[2][5][6] The release of Pi is a critical step that triggers the power stroke.

-

Stabilization of a Weak Actin-Binding State: By preventing Pi release, blebbistatin locks the myosin head in a conformation that has a low affinity for actin.[2][6][18] This prevents the strong binding to actin that is required for force generation.

-

Prevention of Lever Arm Swing: Consequently, the lever arm is prevented from swinging, and no force is produced. The myosin head remains detached from the actin filament, effectively uncoupling ATP hydrolysis from mechanical work.

Figure 1: The inhibitory mechanism of this compound on the myosin ATPase cycle.

Experimental Workflows for Characterizing the Binding Site

The elucidation of the this compound binding site and its mechanism of action has been made possible through a combination of structural, biochemical, and biophysical techniques.

Structural Determination via X-ray Crystallography and Cryo-Electron Microscopy

Objective: To obtain high-resolution structural information of the myosin-blebbistatin complex.

Methodology:

-

Protein Expression and Purification:

-

The myosin motor domain (S1 fragment) is typically expressed in a suitable system, such as Dictyostelium discoideum or insect cells (using a baculovirus system), which allows for high yields of functional protein.

-

The expressed protein is purified using a series of chromatographic steps, including affinity chromatography (e.g., nickel-NTA for His-tagged proteins) and size-exclusion chromatography, to ensure homogeneity.

-

-

Complex Formation:

-

The purified myosin S1 is incubated with a molar excess of this compound and a non-hydrolyzable ATP analog (e.g., ADP and vanadate or ADP and aluminum fluoride) to trap the desired pre-power stroke state.[11]

-

-

Crystallization (for X-ray Crystallography):

-

The myosin-blebbistatin complex is subjected to extensive crystallization screening using various precipitants, buffers, and additives to obtain well-ordered crystals.

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

-

Data Collection and Structure Solution:

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement with a known myosin structure as a search model, and the electron density map is used to build and refine the model of the complex, including the bound blebbistatin.[11]

-

-

Cryo-Electron Microscopy (Cryo-EM):

Figure 2: Workflow for the structural determination of the myosin-blebbistatin complex.

Kinetic Analysis using Fluorescence Spectroscopy

Objective: To measure the effect of this compound on the kinetics of the myosin ATPase cycle.

Methodology:

-

Steady-State ATPase Assays:

-

The rate of ATP hydrolysis by myosin in the presence and absence of actin is measured using an NADH-coupled enzymatic assay.[2][22] This assay links the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

-

Varying concentrations of this compound are added to determine the IC50 value, the concentration at which 50% of the enzymatic activity is inhibited.[2]

-

-

Transient Kinetics (Stopped-Flow Fluorescence):

-

This technique allows for the measurement of individual steps in the ATPase cycle.

-

ATP Binding: The binding of fluorescent ATP analogs (e.g., mant-ATP) to myosin results in a change in fluorescence intensity, allowing the measurement of the binding rate constant.

-

Phosphate Release: The release of phosphate can be monitored using a phosphate-binding protein that exhibits a change in fluorescence upon binding to Pi. The slowing of this signal in the presence of blebbistatin provides direct evidence for the inhibition of this step.

-

Actin Dissociation: The rate of ATP-induced dissociation of myosin from pyrene-labeled actin can be measured by the increase in pyrene fluorescence.[22]

-

In Vitro Motility Assays

Objective: To directly visualize the effect of this compound on the motor function of myosin.

Methodology:

-

Sliding Filament Assay:

-

Myosin molecules are adhered to a glass surface.

-

Fluorescently labeled actin filaments are added in the presence of ATP.

-

The movement of the actin filaments is observed using fluorescence microscopy.[23]

-

The addition of this compound leads to a dose-dependent decrease in the sliding velocity of the actin filaments, with complete cessation of movement at saturating concentrations.[24]

-

-

Single-Molecule Assays (TIRF Microscopy):

Implications for Research and Drug Development

A thorough understanding of the this compound binding site has several important implications:

-

Rational Drug Design: The detailed structural information of the binding pocket allows for the rational design of new, more potent, and isoform-specific myosin inhibitors. By modifying the chemical structure of blebbistatin to better fit the pocket of a target myosin isoform, it is possible to improve its therapeutic index and reduce off-target effects.

-

A Versatile Research Tool: this compound remains an indispensable tool for dissecting the cellular roles of myosin II. Its well-characterized mechanism of action allows for confident interpretation of experimental results.

-

Understanding Myosin Function: Studying how blebbistatin allosterically modulates myosin function provides deeper insights into the fundamental mechanochemical coupling of this molecular motor.

Conclusion

The this compound binding site on the myosin head is a prime example of a cryptic allosteric site that can be targeted for potent and specific inhibition of a molecular motor. Through a combination of structural biology, biochemistry, and biophysics, a detailed picture of this interaction has emerged, revealing the molecular basis for its inhibitory mechanism. This knowledge not only enhances our understanding of myosin function but also provides a solid foundation for the development of the next generation of myosin-targeted therapeutics.

References

-

Allingham, J. S., Smith, R., & Rayment, I. (2005). The structural basis of blebbistatin inhibition and specificity for myosin II. Nature structural & molecular biology, 12(4), 378–379. [Link]

-

De La Cruz, E. M., & Ostap, E. M. (2004). Relating structure to function in the myosin superfamily. Current opinion in cell biology, 16(1), 61–67. [Link]

-

Eddinger, T. J., et al. (2007). The effects of blebbistatin on smooth muscle myosin and nonmuscle myosin-2: a comparison of inhibition. Journal of muscle research and cell motility, 28(6), 335–344. [Link]

-

Kovács, M., Tóth, J., Hetényi, C., Malnási-Csizmadia, A., & Sellers, J. R. (2004). Mechanism of blebbistatin inhibition of myosin II. The Journal of biological chemistry, 279(34), 35557–35563. [Link]

-

Limouze, J., et al. (2004). Specificity of blebbistatin, an inhibitor of myosin II. Journal of muscle research and cell motility, 25(4), 337–341. [Link]

-

Muretta, J. M., et al. (2015). The structural basis of blebbistatin inhibition and specificity for myosin II. Biophysical journal, 108(2), 389a. [Link]

-

Rauscher, A. A., et al. (2018). Structural and Computational Insights into a Blebbistatin-Bound Myosin•ADP Complex with Characteristics of an ADP-Release Conformation along the Two-Step Myosin Power Stoke. International journal of molecular sciences, 21(19), 7417. [Link]

-

Sakurai, S., et al. (2008). Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction. American journal of physiology. Heart and circulatory physiology, 294(4), H1747–H1754. [Link]

-

Sellers, J. R. (2000). Myosins: a diverse superfamily. Biochimica et biophysica acta, 1496(1), 3–22. [Link]

-

Straight, A. F., et al. (2003). Dissecting temporal and spatial control of cytokinesis with a myosin II inhibitor. Science, 299(5613), 1743–1747. [Link]

-

Várkuti, B. H., et al. (2016). A new, rational, structure-based design of a photo-stable and cell-permeable myosin II inhibitor. eLife, 5, e16040. [Link]

-

Woody, S. K., et al. (2019). The myosin converter domain modulates muscle performance. Nature cell biology, 21(9), 1146–1156. [Link]

Sources

- 1. Converter domain mutations in myosin alter structural kinetics and motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Blebbistatin - Wikipedia [en.wikipedia.org]

- 4. Blebbistatin Stabilizes the Helical Order of Myosin Filaments by Promoting the Switch 2 Closed State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physoc.org [physoc.org]

- 8. The myosin converter domain modulates muscle performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]